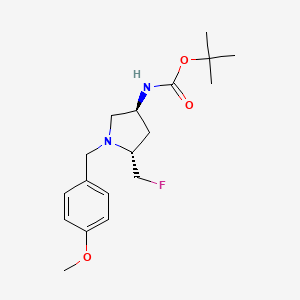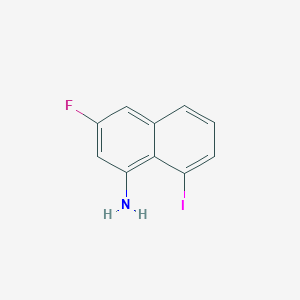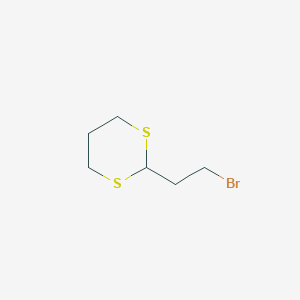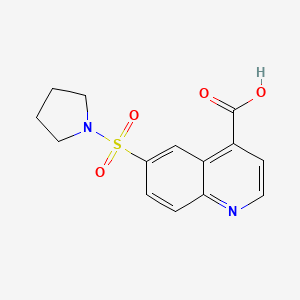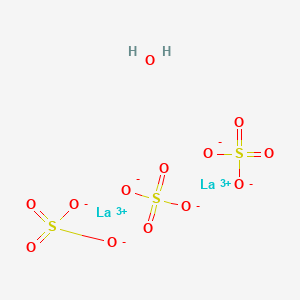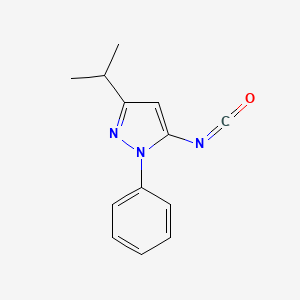
3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H13N3O, features a five-membered ring structure with two nitrogen atoms and three carbon atoms, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with phosgene to introduce the isocyanate group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of urea derivatives or carbamates.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s pyrazole ring structure also contributes to its binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 3-Isopropyl-5-amino-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-hydroxy-1-phenyl-1H-pyrazole
- 3-Isopropyl-5-methyl-1-phenyl-1H-pyrazole
Comparison: The isocyanate group allows for the formation of urea and carbamate derivatives, which are not possible with the amino, hydroxy, or methyl analogs .
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
5-isocyanato-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H13N3O/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |
InChI-Schlüssel |
YQFNSPDMGFMWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)N=C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


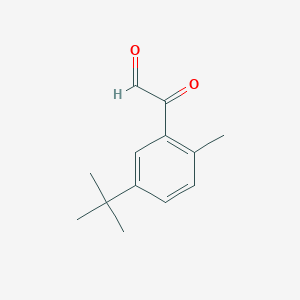
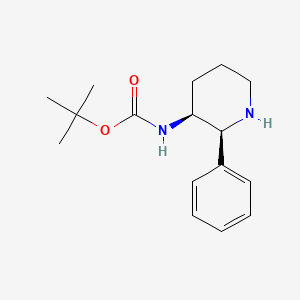
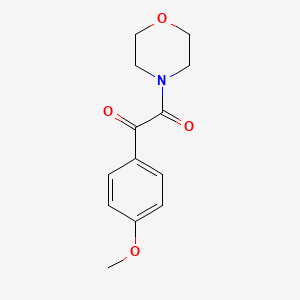

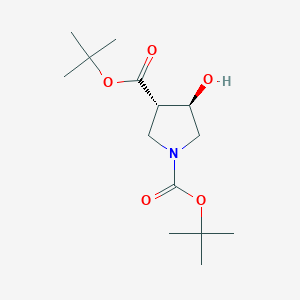
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
